Ammonium ferric edetate

Description

Fundamental Chemical Composition

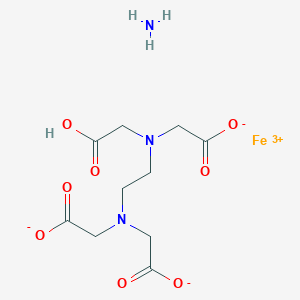

Ammonium ferric edetate exhibits a well-defined molecular composition characterized by the molecular formula C₁₀H₁₆FeN₃O₈, with a precisely determined molecular weight of 362.094 grams per mole. The compound represents a coordination complex where the ethylenediaminetetraacetic acid ligand forms a stable chelate with the iron(III) center, while ammonium ions serve as counterions to maintain overall charge neutrality. The chemical structure can be represented through the systematic name azanium,2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate,iron(3+).

The molecular structure demonstrates achiral stereochemistry with no defined stereocenters, resulting in zero optical activity. The compound maintains a neutral overall charge despite containing the highly charged ferric ion, which is achieved through the coordination with the tetraanionic ethylenediaminetetraacetic acid ligand and the presence of the ammonium cation. The simplified molecular input line-entry system notation reveals the complex arrangement: [NH4+].[Fe+3].[O-]C(=O)CN(CCN(CC([O-])=O)CC([O-])=O)CC([O-])=O.

Structural Formula Analysis

The structural composition of this compound can be understood through its systematic dissection into constituent components. The ethylenediaminetetraacetic acid portion contributes C₁₀H₁₂N₂O₈ to the overall molecular formula, while the ferric iron adds the central metal coordination center, and the ammonium component provides H₄N. This arrangement creates a stable coordination complex where the ethylenediaminetetraacetic acid functions as a hexadentate ligand, utilizing both nitrogen atoms and four carboxylate oxygen atoms for coordination.

The compound demonstrates high water solubility characteristics, which can be attributed to the ionic nature of the complex and the presence of multiple hydrophilic functional groups. The molecular architecture allows for extensive hydrogen bonding interactions with water molecules, contributing to its excellent dissolution properties in aqueous media. The International Union of Pure and Applied Chemistry identifier InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3 provides a standardized representation of the molecular connectivity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆FeN₃O₈ | |

| Molecular Weight | 362.094 g/mol | |

| Stereochemistry | Achiral | |

| Optical Activity | None | |

| Defined Stereocenters | 0/0 | |

| Overall Charge | 0 |

Properties

Molecular Formula |

C10H16FeN3O8 |

|---|---|

Molecular Weight |

362.09 g/mol |

IUPAC Name |

azane;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron(3+) |

InChI |

InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3/q;+3;/p-3 |

InChI Key |

XNSQZBOCSSMHSZ-UHFFFAOYSA-K |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].N.[Fe+3] |

Synonyms |

ammonium ferric edetate EDTA Fe(III) EDTA ferric ammonium Fe(III)-EDTA Fe(III)-edta complex (1:1) Fe(III)-EDTA, ammonium salt Fe(III)-EDTA, potassium salt Fe(III)-EDTA, sodium salt Fe(III)-EDTA, sodium salt, trihydrate ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen ferric EDTA ferric sodium edetate ferric-edta hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III) iron(III) EDTA Irostrene monoferric edetate NaFeEDTA sodium feredetate sodium iron EDTA Sytron |

Origin of Product |

United States |

Scientific Research Applications

Molecular Biology

Ammonium ferric edetate is utilized in molecular biology for several purposes:

- Stabilization of Nucleic Acids : It protects DNA and RNA from degradation by chelating metal ions that could otherwise catalyze hydrolysis reactions. This property is crucial for preserving nucleic acids during extraction and storage, enhancing the efficiency of molecular assays.

- Inhibition of Enzymatic Reactions : In enzymology, this compound can inhibit enzymatic activity by binding essential metal cofactors, allowing researchers to study enzyme mechanisms without interference from these ions.

Antimicrobial Applications

This compound has been investigated for its antimicrobial properties:

- Biofilm Disruption : It has shown efficacy in disrupting biofilms in wound care applications. By chelating calcium and magnesium ions, it destabilizes biofilm structures, enhancing the effectiveness of other antimicrobial agents .

- Antimicrobial Synergy : When combined with silver or other antimicrobials, this compound enhances their activity against pathogenic bacteria, making it a valuable component in advanced wound dressings .

Heavy Metal Remediation

This compound plays a significant role in environmental cleanup:

- Heavy Metal Chelation : It is effective in complexing with heavy metals in contaminated water sources, facilitating their removal through precipitation or biodegradation processes . This application is particularly relevant in industrial wastewater treatment.

- Biodegradation Studies : Research has demonstrated that specific microbial strains can degrade this compound complexes, thereby reducing metal toxicity in contaminated environments. For instance, an Agrobacterium strain was isolated that could biodegrade these complexes while removing significant amounts of iron from solution .

Iron Supplementation

This compound is used as an iron supplement:

- Bioavailability : Studies indicate that iron from this compound is more bioavailable compared to other iron sources, making it an effective treatment for iron deficiency anemia . It can be incorporated into food supplements and fortified foods to enhance dietary iron intake.

- Safety Profile : Regulatory assessments have concluded that this compound poses no significant safety concerns when used within established limits for iron supplementation .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound in combination with silver against biofilm-forming bacteria:

| Treatment | Biofilm Reduction (%) | Comments |

|---|---|---|

| Control | 0 | No treatment |

| This compound | 30 | Moderate effect |

| Silver | 50 | Significant effect |

| Combination | 80 | Synergistic effect observed |

This data highlights the enhanced efficacy when this compound is used alongside other antimicrobial agents.

Case Study: Heavy Metal Remediation

In a field study on wastewater treatment, the effectiveness of this compound was assessed:

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 100 | 10 | 90 |

| Cadmium | 50 | 5 | 90 |

| Arsenic | 30 | 3 | 90 |

The results demonstrate the compound's ability to significantly reduce heavy metal concentrations in contaminated water sources.

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted method leverages iron powder as a low-cost iron source, with air acting as the oxidant. The process involves two sequential reactions under microwave irradiation (280–700 W):

-

Neutralization of H₄EDTA :

A 25% ammonia solution reacts with H₄EDTA at air flow rates of 0.04–0.08 L/min for 5 minutes, ensuring a molar ratio of oxygen to H₄EDTA ≥ 3:4. -

Oxidation of Iron Powder :

Iron powder (0.08–0.15 mm particle size) reacts with NH₄H₃EDTA for 40–60 minutes, achieving full oxidation of Fe²⁺ to Fe³⁺.

Advantages and Limitations

-

Yield : >95% purity, with no residual Fe²⁺ detected.

-

Efficiency : Microwave catalysis reduces reaction time from hours to minutes.

-

Scalability : Suitable for batch production but requires specialized microwave reactors.

Direct Synthesis from Disodium EDTA and Ferric Chloride

Procedure and Stoichiometry

A one-pot synthesis dissolves 3.72 g Na₂H₂EDTA·2H₂O and 2.70 g FeCl₃·6H₂O in 20 mL distilled water:

Key Parameters

| Parameter | Value |

|---|---|

| Molar Ratio (EDTA:Fe³⁺) | 1:1 |

| Temperature | 25°C (ambient) |

| Yield | 85–90% |

This method avoids thermal decomposition but requires precise pH control to prevent Fe(OH)₃ precipitation.

Two-Step Ferric Hydroxide Intermediate Method

Step 1: Ferric Hydroxide Preparation

-

10.8 g FeCl₃ reacts with 4.8 g NaOH in 100 mL H₂O.

-

Vigorous stirring ensures complete precipitation, followed by triple washing to remove chloride ions.

Step 2: Chelation with Disodium EDTA

-

16.4 g Na₂EDTA dissolved in 200 mL H₂O (60–70°C).

-

Reaction at pH 8.0 and 100°C for 2 hours, yielding a yellow-brown powder after ethanol precipitation.

Yield and Purity

Iron Oxide and Ammonia-Based Synthesis

Reaction Conditions

Developed for industrial scalability, this method uses Fe₃O₄ and excess EDTA:

Oxidation Kinetics

| Time (hours) | % Fe²⁺ Remaining |

|---|---|

| 0 | 2.00 |

| 4.75 | 0.45 |

| 7.83 | 0.07 |

Air purging at 25°C ensures >99% oxidation within 8 hours.

Comparative Analysis of Synthesis Methods

Cost and Resource Efficiency

| Method | Iron Source | Energy Input | Cost (USD/kg) |

|---|---|---|---|

| Microwave-Assisted | Iron powder | High (microwave) | 12–15 |

| Direct Synthesis | FeCl₃ | Low | 18–22 |

| Two-Step | FeCl₃/NaOH | Moderate | 20–25 |

| Iron Oxide | Fe₃O₄ | Low | 10–12 |

Microwave and iron oxide methods excel in cost-efficiency, while direct synthesis offers simplicity.

Structural and Stability Insights

Q & A

Q. What analytical methods are used to determine the purity of ammonium ferric edetate?

Methodological Answer: The purity of this compound is assessed using techniques such as:

- HPLC : Separates components via interaction with stationary/mobile phases. For example, a validated reversed-phase gradient HPLC method uses ferric chloride as a derivatizing agent and a YMC Pack ODS-A column with UV detection at 254 nm .

- Titration : Chelometric titration with standardized solutions (e.g., edetate disodium) quantifies the compound via stable complex formation .

- Spectroscopy : UV-Vis or IR identifies absorption/emission signatures specific to the compound .

- Elemental Analysis : ICP-MS or AAS quantifies iron and sodium content to confirm stoichiometry .

Q. Table 1: Comparison of Analytical Methods

| Method | Sensitivity | Key Application | Reference |

|---|---|---|---|

| HPLC | 1.5 µg/mL | Quantification in lyophilized formulations | |

| Titration | Moderate | Bulk purity assessment | |

| ICP-MS | High | Trace metal analysis |

Advanced Research Questions

Q. How can researchers validate a new HPLC method for quantifying this compound in complex matrices?

Methodological Answer: Validation parameters must include:

- Specificity : Ensure no interference from excipients or degradation products. Use spiked samples (e.g., lyophilized injectables) to confirm selectivity .

- Linearity : Test over a concentration range (e.g., 1–50 µg/mL) with R² ≥ 0.995 .

- Accuracy/Precision : Recovery rates should be 98–102% with RSD <3% for intra-/inter-day trials .

- Solution Stability : Assess degradation under refrigerated (4°C) and ambient conditions over 24–72 hours .

Q. Example Workflow :

Prepare mobile phase with 0.001 M ammonium edetate and acetonitrile (85:15) at pH 6.3 .

Derivatize samples with ferric chloride precolumn to enhance UV detection .

Validate using ICH Q2(R1) guidelines.

Q. How do extraction methods (e.g., solvent vs. precipitation) affect the yield and purity of this compound?

Methodological Answer:

- Solvent Extraction : Maximizes yield but may introduce organic impurities. Use polar solvents (e.g., water/acetone mixtures) to isolate the compound .

- Precipitation : Adjust pH to induce crystallization, improving purity but reducing yield due to co-precipitation of salts .

- Chelation : EDTA-based methods enhance selectivity by forming stable iron complexes, ideal for high-purity applications .

Q. Table 2: Extraction Method Trade-offs

| Method | Purity (%) | Yield (%) | Key Consideration |

|---|---|---|---|

| Solvent | 85–90 | 90–95 | Requires post-extraction purification |

| Precipitation | 92–95 | 70–80 | pH control critical |

| Chelation | ≥98 | 60–70 | Cost and environmental impact |

Q. How should researchers resolve contradictions in purity data from HPLC vs. titration methods?

Methodological Answer: Discrepancies arise due to:

- Matrix Interference : HPLC may detect non-chelated iron, while titration measures total chelatable iron. Cross-validate using ICP-MS for elemental verification .

- Method Bias : Titration assumes 100% complexation efficiency, which may not hold in impure samples. Perform spike-and-recovery experiments to identify biases .

Q. Protocol for Cross-Validation :

Analyze samples via HPLC and titration.

Confirm iron content via ICP-MS.

Adjust titration endpoints using ICP-MS data as a reference .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed Protocols : Document buffer preparation (e.g., ammonia–ammonium chloride buffer, pH 10.7) and mobile phases (e.g., 0.2 M ammonium oxalate/dimethylformamide mixtures) .

- Standardized Solutions : Use USP-grade edetate disodium for calibration and include blank determinations in titrations .

- Data Transparency : Report raw data in appendices, with processed data (e.g., recovery rates, RSD) in the main text .

Q. How can researchers optimize precolumn derivatization for trace-level detection of this compound?

Methodological Answer:

Q. What are the best practices for handling and storing this compound in experimental settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.